Taxuspine B
Overview
Description
Taxuspine B is a natural product derived from the Japanese yew, Taxus cuspidata Sieb. et Zucc . It belongs to the class of taxanes, which are known for their significant biological activities, particularly in the field of cancer treatment . This compound has been identified as a potent inhibitor of drug transport activity of P-glycoprotein in multidrug-resistant cells .
Preparation Methods
Taxuspine B is typically isolated from the stems and leaves of the Japanese yew, Taxus cuspidata . The extraction process involves several advanced techniques such as supercritical extraction, ultrasound extraction, and microwave-assisted extraction . These methods are chosen based on their efficiency, purity, cost, and environmental impact . For industrial production, the compound is often prepared in bulk using these extraction techniques, followed by purification processes to ensure high purity levels .
Chemical Reactions Analysis
Taxuspine B undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Taxuspine B has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of taxanes . In biology and medicine, this compound is investigated for its potential as an anticancer agent due to its ability to inhibit P-glycoprotein and reverse multidrug resistance in cancer cells . Additionally, it has shown cytotoxic activity against various human cancer cell lines, making it a valuable compound for cancer research . In the pharmaceutical industry, this compound is explored for its potential to enhance the efficacy of existing anticancer drugs .
Mechanism of Action
The primary mechanism of action of Taxuspine B involves the inhibition of P-glycoprotein, a protein that plays a crucial role in drug resistance by transporting drugs out of cells . By inhibiting this protein, this compound increases the intracellular concentration of anticancer drugs, thereby enhancing their efficacy . Additionally, this compound exhibits taxol-like activity by stabilizing microtubules and preventing their depolymerization, which is essential for cell division . This dual mechanism makes this compound a promising candidate for overcoming multidrug resistance in cancer therapy .
Comparison with Similar Compounds
Taxuspine B is structurally similar to other taxanes such as paclitaxel and docetaxel . it possesses unique features that distinguish it from these compounds. Unlike paclitaxel and docetaxel, which are primarily used as chemotherapy agents, this compound has shown significant potential in reversing multidrug resistance in cancer cells . Additionally, this compound has a different skeleton from usual taxane diterpenoids, consisting of a 6/8/6-membered ring system . This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research .
Similar Compounds::- Paclitaxel
- Docetaxel
- Taxuspine A
- Taxuspine C
- Taxuspine X
Properties
IUPAC Name |
(2,7,13-triacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl) 3-phenylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42O10/c1-19-26(42-20(2)36)16-25-28(43-21(3)37)15-24-18-35(7,33(41)32(40)31(19)34(25,5)6)29(44-22(4)38)17-27(24)45-30(39)14-13-23-11-9-8-10-12-23/h8-15,25-29,32,40H,16-18H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMXWLFXARITCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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